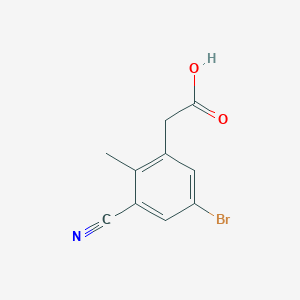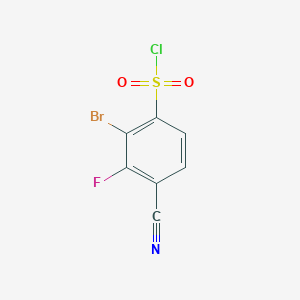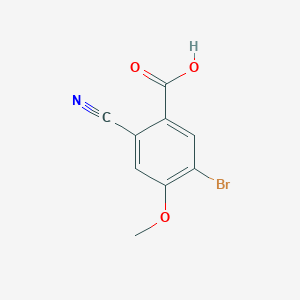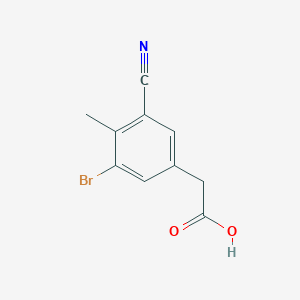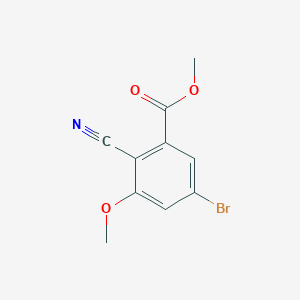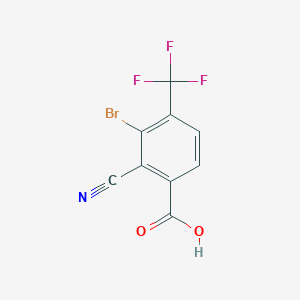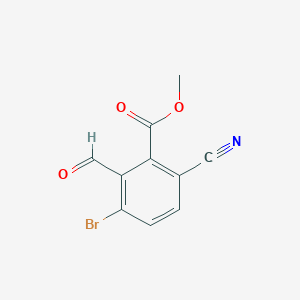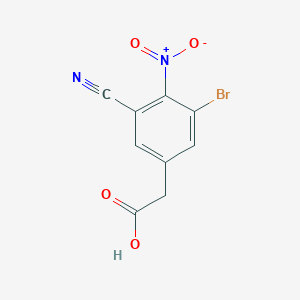
3-Bromo-5-cyano-4-nitrophenylacetic acid
Descripción general
Descripción
3-Bromo-5-cyano-4-nitrophenylacetic acid (3-BrCNPA) is a phenylacetic acid derivative that is widely used in scientific research. It is a colorless crystalline solid with a molecular weight of 253.04 g/mol and a melting point of 97-99°C. 3-BrCNPA is a useful reagent in organic synthesis and has been used in numerous biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Bromo-5-cyano-4-nitrophenylacetic acid has been used in numerous scientific studies. It has been used as a substrate for the enzyme monoamine oxidase, as a reagent in the synthesis of various compounds, and as a probe for the study of membrane proteins. 3-Bromo-5-cyano-4-nitrophenylacetic acid has also been used in the study of the mechanisms of action of drugs and other compounds, and in the study of the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-cyano-4-nitrophenylacetic acid is not well understood. However, it is known that 3-Bromo-5-cyano-4-nitrophenylacetic acid is a substrate for monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It is also known that 3-Bromo-5-cyano-4-nitrophenylacetic acid can interact with membrane proteins, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrophenylacetic acid are not well understood. However, it has been shown to inhibit the activity of monoamine oxidase, suggesting that it may have an effect on the metabolism of neurotransmitters. It has also been shown to interact with membrane proteins, suggesting that it may have an effect on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-Bromo-5-cyano-4-nitrophenylacetic acid is that it is a relatively stable compound and is easy to synthesize. It is also relatively inexpensive and is widely available. However, its mechanism of action is not well understood, and its biochemical and physiological effects have not been fully explored.
Direcciones Futuras
In order to fully understand the mechanisms of action and biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrophenylacetic acid, further research is needed. Studies should be conducted to investigate the interactions of 3-Bromo-5-cyano-4-nitrophenylacetic acid with monoamine oxidase and other enzymes, as well as its interactions with membrane proteins. In addition, studies should be conducted to explore the potential therapeutic applications of 3-Bromo-5-cyano-4-nitrophenylacetic acid. Finally, further research should be conducted to identify new synthesis methods for 3-Bromo-5-cyano-4-nitrophenylacetic acid and to explore its potential uses in organic synthesis.
Propiedades
IUPAC Name |
2-(3-bromo-5-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(3-8(13)14)1-6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQCCDAAWHXTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1414128.png)
